molecular formula C28H37NO5 B15291987 (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate CAS No. 2459446-52-5

(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate

Cat. No.: B15291987
CAS No.: 2459446-52-5
M. Wt: 467.6 g/mol
InChI Key: QUIYCIMPQYLWLX-BWKNWUBXSA-N
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Description

The compound "(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate" is a chiral ester derivative featuring a biphenyl scaffold, an amide-linked 4-isopropoxy-4-oxobutanamido group, and a methyl-substituted pentanoate backbone. The isopropyl ester and isopropoxy groups may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

CAS No.

2459446-52-5

Molecular Formula

C28H37NO5

Molecular Weight

467.6 g/mol

IUPAC Name

propan-2-yl (2R,4S)-2-methyl-4-[(4-oxo-4-propan-2-yloxybutanoyl)amino]-5-(4-phenylphenyl)pentanoate

InChI

InChI=1S/C28H37NO5/c1-19(2)33-27(31)16-15-26(30)29-25(17-21(5)28(32)34-20(3)4)18-22-11-13-24(14-12-22)23-9-7-6-8-10-23/h6-14,19-21,25H,15-18H2,1-5H3,(H,29,30)/t21-,25+/m1/s1

InChI Key

QUIYCIMPQYLWLX-BWKNWUBXSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)C)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate involves multiple steps, including the formation of the biphenyl group, the introduction of the isopropoxy group, and the attachment of the butanamido group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

(2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a component in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-Isopropyl 5-([1,1’-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl Ester Variant with Amino Substituent

  • Compound: (2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate
  • Key Differences :
    • Replaces the 4-isopropoxy-4-oxobutanamido group with a primary amine.
    • Ethyl ester instead of isopropyl ester.
    • Similarity Score : 0.98 (structural similarity to the target compound) .
  • The ethyl ester may confer faster metabolic clearance compared to the isopropyl variant.

Boc-Protected Amino Acid Analog

  • Compound: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
  • Key Differences: Carboxylic acid terminus instead of an isopropyl ester. Boc-protected amino group replaces the amide-linked side chain. Molecular Weight: 383.48 g/mol (vs. target compound’s estimated ~460–480 g/mol) .
  • Implications :
    • The carboxylic acid group enhances hydrophilicity, favoring interactions with polar residues in biological targets.
    • Boc protection is a common strategy in peptide synthesis, suggesting this compound may serve as an intermediate in drug development.

Anti-HIV Piroxicam Analogs

  • Compound Class : Piroxicam derivatives with biphenyl motifs (e.g., compounds 13d, 13l, 13m) .
  • Key Differences :
    • Structurally distinct scaffolds but share biphenyl moieties and amide/ester functionalities.
    • Activity : EC50 values of 20–25 µM against HIV, with selectivity indices >26 .
  • Implications :
    • The biphenyl group in both the target compound and piroxicam analogs may contribute to π-π stacking interactions with viral integrase or protease enzymes.
    • The target compound’s isopropoxy group could mimic the sulfonamide or carboxylate groups in HIV inhibitors, warranting further antiviral testing.

Structural and Functional Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate Isopropyl ester, amide, isopropoxy ~460–480 (estimated) High lipophilicity
(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate Ethyl ester, primary amine ~350–370 (estimated) Improved solubility
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid Carboxylic acid, Boc-protected amino 383.48 Intermediate in peptide synthesis
Piroxicam analogs (e.g., 13d, 13l) Biphenyl, sulfonamide/carboxylate ~400–450 Anti-HIV activity (EC50: 20–25 µM)

Critical Analysis of Structural Modifications

  • Stereochemistry : The (2R,4S) configuration in the target compound and its ethyl ester analog is critical for chiral recognition in biological systems. Enantiomeric pairs (e.g., 2R,4R vs. 2R,4S) may exhibit divergent binding affinities.
  • Ester vs. Acid : Replacing the isopropyl ester with a carboxylic acid (as in the Boc-protected analog ) shifts the compound’s ionization state, affecting bioavailability and target engagement.

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